Gomisin L1

Description

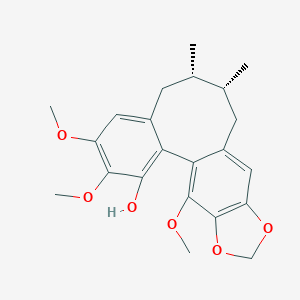

Structure

3D Structure

Properties

IUPAC Name |

(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPBGDUYKEQLA-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-43-2 | |

| Record name | Gomisin L1, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN L1, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PJ55D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gomisin L1: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin L1 is a dibenzocyclooctadiene lignan (B3055560), a class of bioactive compounds found in the medicinal plant Schisandra chinensis. This technical guide provides a comprehensive overview of Gomisin L1, focusing on its natural source, detailed isolation protocols from Schisandra chinensis, and its molecular mechanism of action, particularly its role in inducing apoptosis in cancer cells. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

Gomisin L1 is primarily isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant belonging to the Schisandraceae family.[1] This plant is native to East Asia and its berries are used in traditional medicine.[1] Gomisin L1 has also been reported in Schisandra rubriflora.[2] The fruits of Schisandra chinensis are a rich source of various lignans, with the total lignan content being approximately 2000 mg per 100 g of dry weight.[1]

Isolation from Schisandra chinensis

The isolation of Gomisin L1 from the dried berries of Schisandra chinensis is a multi-step process involving extraction and chromatography. A detailed experimental protocol is outlined below, based on established methodologies.

Experimental Protocol: Isolation and Purification of Gomisin L1

1. Extraction:

-

Air-dried fruits of Schisandra chinensis (3.5 kg) are macerated with 10 L of 80% aqueous ethanol (B145695) three times.[1]

-

The resulting ethanol extract is then concentrated under reduced pressure to yield a residue.[1]

2. Solvent Partitioning:

-

The concentrated extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[1]

3. Chromatographic Purification:

-

The n-hexane soluble fraction (e.g., 170 g) is subjected to silica (B1680970) gel column chromatography (230-400 mesh).[1]

-

The column is eluted with a gradient of n-hexane-EtOAc (e.g., 99:1 to 19:1, v/v) to yield several subfractions.[1]

-

A specific subfraction (e.g., H1-3) is further purified using Sephadex LH-20 column chromatography with a solvent system of dichloromethane-methanol (CH2Cl2-MeOH, 1:1 v/v).[1]

-

This process yields purified Gomisin L1 (e.g., 70 mg).[1]

4. Purity Analysis:

-

The purity of the isolated Gomisin L1 is determined by 1H NMR analysis and is typically found to be greater than 95%.[1]

Experimental Workflow for Gomisin L1 Isolation

Caption: Workflow for the isolation of Gomisin L1 from Schisandra chinensis.

Quantitative Data

The yield and purity of Gomisin L1 from a specific isolation process are summarized in the table below. Additionally, the cytotoxic activity of Gomisin L1 against human ovarian cancer cell lines is presented.

| Parameter | Value | Source |

| Starting Material | 3.5 kg of dried Schisandra chinensis fruits | [1] |

| Yield of Gomisin L1 | 70 mg | [1] |

| Purity | >95% (determined by 1H NMR) | [1] |

| IC50 (A2780 cells) | 21.92 ± 0.73 µM | [1] |

| IC50 (SKOV3 cells) | 55.05 ± 4.55 µM | [1] |

Spectroscopic Data

The structure of Gomisin L1 is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Chemical shifts and multiplicities | Chemical shifts |

| (Detailed data to be populated from source) | (Detailed data to be populated from source) |

Biological Activity and Signaling Pathway

Gomisin L1 exhibits significant antitumor activity, particularly against human ovarian cancer cells.[1] Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Gomisin L1-Induced Apoptosis Signaling Pathway

Gomisin L1 treatment of cancer cells leads to the activation of NADPH oxidase (NOX).[1] NOX, a transmembrane enzyme, produces ROS by oxidizing NADPH.[1] The subsequent increase in intracellular ROS levels is a key event that triggers the apoptotic cascade, leading to programmed cell death.[1] This pro-apoptotic effect can be negated by the use of antioxidants such as N-acetyl cysteine.[1]

Caption: Signaling pathway of Gomisin L1-induced apoptosis in cancer cells.

Conclusion

Gomisin L1, a lignan isolated from Schisandra chinensis, demonstrates promising anticancer properties. This guide provides a detailed framework for its isolation and characterization, along with an understanding of its mechanism of action. The provided protocols and data can serve as a valuable resource for further research and development of Gomisin L1 as a potential therapeutic agent.

References

The Biosynthesis of Dibenzocyclooctadiene Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzocyclooctadiene lignans (B1203133), predominantly found in plants of the Schisandraceae family, are a class of bioactive polyphenols recognized for their significant pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. The intricate biosynthetic pathway of these compounds, particularly in species like Schisandra chinensis, has been a subject of intensive research. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymatic steps from primary metabolic precursors to the final complex lignan (B3055560) structures. It summarizes key quantitative data, provides detailed experimental protocols for the characterization of the pathway, and includes mandatory visualizations to facilitate a comprehensive understanding for researchers in natural product chemistry, metabolic engineering, and drug development.

The Biosynthetic Pathway

The biosynthesis of dibenzocyclooctadiene lignans is a complex network originating from the phenylpropanoid pathway. Two primary routes have been elucidated, both converging to form the foundational dibenzylbutane lignan scaffold, which then undergoes a series of enzymatic modifications to yield the characteristic eight-membered ring structure.

Phenylpropanoid Pathway: The Starting Point

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of core enzymatic reactions convert L-phenylalanine into key monolignol precursors, primarily coniferyl alcohol. The key enzymes in this initial phase include:

-

Phenylalanine Ammonia-Lyase (PAL)

-

Cinnamate-4-hydroxylase (C4H)

-

4-Coumarate:CoA Ligase (4CL)

-

Cinnamoyl-CoA Reductase (CCR)

-

Cinnamyl Alcohol Dehydrogenase (CAD)

-

Coumarate-3-hydroxylase (C3H)

-

Caffeic Acid O-methyltransferase (COMT)

These enzymes work in concert to produce coniferyl alcohol, a critical branching point for various lignan classes.[1][2]

Pathway Divergence: Two Routes to the Dibenzylbutane Scaffold

From the monolignol pool, two distinct pathways lead to the formation of dibenzocyclooctadiene lignans.

Route A: The Classical Pinoresinol (B1678388) Pathway This traditionally understood pathway involves the oxidative coupling of two coniferyl alcohol molecules.[3][4]

-

Formation of Pinoresinol: A laccase (LAC) or peroxidase (PRX) enzyme oxidizes two molecules of coniferyl alcohol to form phenoxy radicals. A dirigent protein (DIR) then guides the stereoselective coupling of these radicals to form (+)- or (-)-pinoresinol.[2] This step is crucial for determining the stereochemistry of the resulting lignans.

-

Reduction to Lariciresinol (B1674508) and Secoisolariciresinol (B192356): Pinoresinol-Lariciresinol Reductase (PLR) , a bifunctional enzyme, catalyzes two successive NADPH-dependent reductions. First, pinoresinol is reduced to lariciresinol. Subsequently, lariciresinol is further reduced to secoisolariciresinol.[5]

-

Oxidation to Matairesinol: Secoisolariciresinol Dehydrogenase (SILD) , an NAD+-dependent enzyme, catalyzes the oxidation of secoisolariciresinol to form matairesinol, a dibenzylbutyrolactone lignan.[6][7]

Route B: The Isoeugenol (B1672232) Pathway in Schisandra chinensis Recent research has uncovered a more direct and prominent pathway in Schisandra chinensis that starts from isoeugenol, another phenylpropanoid.[4][8]

-

Formation of Isoeugenol: Coniferyl alcohol is converted to isoeugenol, a reaction catalyzed by Isoeugenol Synthase (IGS) .[2]

-

Oxidative Dimerization to Dihydroguaiaretic Acid: Specific laccases (SchLACs) catalyze the oxidative dimerization of isoeugenol to form verrucosin, which is then thought to be converted to the dibenzylbutane lignan, dihydroguaiaretic acid.[8]

-

Hydroxylation and Methylation to Pregomisin (B103935): Dihydroguaiaretic acid undergoes symmetrical hydroxylation and O-methylation, catalyzed by specific Cytochrome P450 (CYP) and O-Methyltransferase (OMT) enzymes, to produce pregomisin.[8]

Formation of the Dibenzocyclooctadiene Scaffold

The final and defining step is the intramolecular C-C phenol (B47542) coupling of the dibenzylbutane lignan (pregomisin) to form the characteristic eight-membered ring.

-

Intramolecular Cyclization: In Schisandra chinensis, the enzyme SchCYP719G1b , a cytochrome P450 monooxygenase, has been identified as the key catalyst for this C-C bond formation, converting pregomisin into gomisin J.[8]

-

Further Tailoring Reactions: Following the formation of the core dibenzocyclooctadiene skeleton, a variety of "tailoring" enzymes, including other CYPs, OMTs, and potentially glycosyltransferases (UGTs), act on the scaffold to produce the vast diversity of naturally occurring dibenzocyclooctadiene lignans, such as schisandrin, gomisin A, and others.[4][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core biosynthetic pathway and a common experimental workflow used to characterize the function of the enzymes involved.

Caption: Overview of the dibenzocyclooctadiene lignan biosynthetic pathway.

Caption: Workflow for transient expression to verify enzyme function.

Quantitative Data

Quantitative analysis reveals the distribution and accumulation of dibenzocyclooctadiene lignans in various parts of Schisandra chinensis and during fruit development. This data is critical for understanding the regulation of the biosynthetic pathway and for optimizing harvesting or biotechnological production strategies.

Table 1: Content of Major Dibenzocyclooctadiene Lignans in Different Tissues of Schisandra chinensis

| Lignan Compound | Seed (mg/g DW) | Fruit (mg/g DW) | Pulp (mg/g DW) | Leaf (mg/g DW) | Stem (mg/g DW) | Flower (mg/g DW) |

| Schisandrol A | 21.0 | 11.9 | 1.33 | 0.46 | 0.28 | 3.20 |

| Schisandrol B | 4.02 | 2.27 | 0.26 | 0.66 | 0.23 | - |

| Tigloylgomisin H | 1.66 | 0.89 | ND | - | - | - |

| Angeloylgomisin H | 3.96 | 2.26 | 0.28 | - | - | - |

| Schisandrin A | 4.43 | 2.60 | - | - | - | - |

| Schisandrin B | 10.6 | 6.02 | 0.66 | - | - | - |

| Schisandrin C | 1.74 | 1.04 | 0.23 | - | - | - |

| Total Lignans | 47.42 | 26.99 | 3.20 | - | - | - |

| Data adapted from[1]. ND = Not Detected. '-' indicates data not reported in the source. |

Table 2: Dynamic Changes of Lignan Content in S. chinensis Seeds During Development (mg/g)

| Days After Flowering | Schisandrin | Schisandrol B | Schisantherin A | Deoxyschisandrin | γ-Schisandrin | Schisandrin C |

| 55 | ~0.75 | ~0.39 | ~0.20 | ~0.35 | ~0.50 | ~0.15 |

| 70 | ~1.10 | ~0.30 | ~0.30 | ~0.55 | ~0.80 | ~0.20 |

| 80 | ~1.25 | ~0.25 | ~0.35 | ~0.60 | ~0.90 | ~0.22 |

| 97 | ~0.80 | ~0.15 | ~0.25 | ~0.40 | ~0.60 | ~0.18 |

| 104 | ~1.00 | ~0.20 | ~0.30 | ~0.50 | ~0.75 | ~0.20 |

| Approximate values interpolated from graphical data presented in[1]. Values represent one of three cultivars studied ('Ruizhu'). |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the dibenzocyclooctadiene lignan biosynthetic pathway.

Protocol 1: Lignan Extraction and Quantification by HPLC

This protocol describes a general method for extracting and quantifying major lignans from dried S. chinensis fruit material.

1. Materials and Reagents:

-

Dried Schisandra chinensis fruits

-

Methanol (B129727) (HPLC grade)

-

Ethanol (B145695) (70% aqueous solution)

-

Analytical standards (e.g., Schisandrin, Gomisin A, etc.)

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

2. Sample Preparation and Extraction:

-

Grind the dried fruits into a fine powder (40-60 mesh).

-

Accurately weigh 0.5 g of the powdered sample into a centrifuge tube.

-

Add 25 mL of 70% ethanol to the tube.

-

Sonicate the mixture for 60 minutes at 50°C in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean flask.

-

Repeat the extraction process (steps 3-6) on the pellet one more time.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a precise volume (e.g., 5.0 mL) of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Methanol).

-

Gradient Program: A typical gradient might be: 0-10 min, 50% B; 10-30 min, 50-90% B; 30-40 min, 90% B. (Note: This must be optimized).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

4. Quantification:

-

Prepare a series of standard solutions of known concentrations for each target lignan.

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Identify lignans in the sample extract by comparing retention times with the standards.

-

Quantify the amount of each lignan in the sample by using the regression equation from the calibration curve.

Protocol 2: Functional Characterization of Biosynthetic Genes via Transient Expression in Nicotiana benthamiana

This protocol details the Agrobacterium-mediated transient expression (agroinfiltration) method to rapidly test the function of a candidate enzyme (e.g., SchCYP719G1b) in vivo.[3][4][9]

1. Materials and Reagents:

-

cDNA of the gene of interest cloned into a plant expression vector (e.g., pEAQ-HT).

-

Agrobacterium tumefaciens strain (e.g., GV3101).

-

Nicotiana benthamiana plants (4-6 weeks old).

-

LB medium with appropriate antibiotics (e.g., Kanamycin, Rifampicin).

-

Infiltration Buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

-

1 mL needleless syringes.

2. Day 1: Agrobacterium Culture:

-

Inoculate a single colony of Agrobacterium containing the expression vector into 5 mL of LB medium with appropriate antibiotics.

-

Incubate overnight at 28°C with shaking (220 rpm).

3. Day 2: Infiltration:

-

Pellet the overnight culture by centrifuging at 4000 x g for 10 minutes.

-

Discard the supernatant and resuspend the bacterial pellet in the Infiltration Buffer.

-

Adjust the optical density at 600 nm (OD₆₀₀) to 0.5-0.8.

-

Let the bacterial suspension sit at room temperature for 2-3 hours in the dark.

-

Using a 1 mL needleless syringe, gently press against the underside (abaxial surface) of a young, fully expanded N. benthamiana leaf.

-

Slowly infiltrate the leaf lamina with the bacterial suspension until a water-soaked appearance is visible. Infiltrate several spots on multiple leaves.

-

If testing a multi-enzyme pathway, co-infiltrate a mixture of Agrobacterium strains, each carrying a different gene construct.

4. Day 3-4: Substrate Feeding:

-

2-3 days post-infiltration, prepare a solution of the enzyme's predicted substrate (e.g., pregomisin for SchCYP719G1b) in a suitable buffer (e.g., 10 mM MES with 0.1% Tween-20).

-

Infiltrate the substrate solution into the same leaf patches that were previously infiltrated with Agrobacterium.

-

Infiltrate a control patch with buffer only.

5. Day 5: Analysis:

-

24 hours after substrate feeding, excise the infiltrated leaf discs.

-

Perform metabolite extraction as described in Protocol 4.1 (scaled down for small tissue amounts).

-

Analyze the extracts by LC-MS/MS to identify the enzymatic product. Compare the product profile of the substrate-fed sample to the buffer-only control and to an authentic standard of the expected product, if available.

Protocol 3: Representative Protocol for Heterologous Expression and Microsome Preparation of a Plant CYP450

This is a generalized protocol for expressing a plant cytochrome P450 enzyme in Saccharomyces cerevisiae (yeast) and preparing microsomes for in vitro enzyme assays. Specific conditions must be optimized.

1. Materials and Reagents:

-

Yeast expression vector (e.g., pYES-DEST52).

-

S. cerevisiae strain (e.g., WAT11).

-

Yeast transformation kit.

-

Selective growth media (SD-Ura).

-

Induction media (SG-Ura containing galactose).

-

Glass beads (0.5 mm).

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 600 mM sorbitol, 1 mM DTT, 1x Protease Inhibitor Cocktail.

-

Ultracentrifuge.

2. Expression:

-

Clone the full-length CYP450 cDNA into the yeast expression vector.

-

Transform the construct into the WAT11 yeast strain.

-

Select positive transformants on SD-Ura agar (B569324) plates.

-

Inoculate a single colony into 50 mL of SD-Ura liquid media and grow overnight.

-

Use the starter culture to inoculate 1 L of SG-Ura induction media to an OD₆₀₀ of ~0.4.

-

Grow for 24-48 hours at 28°C with vigorous shaking to induce protein expression.

3. Microsome Isolation:

-

Harvest yeast cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Wash the cell pellet with sterile water.

-

Resuspend the pellet in 10 mL of ice-cold Extraction Buffer.

-

Lyse the cells by vortexing with an equal volume of acid-washed glass beads (e.g., 8 cycles of 30 sec vortex, 30 sec on ice).

-

Perform a low-speed centrifugation (10,000 x g, 20 min, 4°C) to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube.

-

Pellet the microsomal fraction by ultracentrifugation (100,000 x g, 90 min, 4°C).

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Extraction Buffer (without sorbitol, but with 20% glycerol (B35011) for storage).

-

Determine protein concentration (e.g., Bradford assay), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 4: Representative In Vitro Enzyme Assay for a Recombinant CYP450

This protocol describes a general assay to test the activity of the prepared CYP450-containing microsomes.

1. Materials and Reagents:

-

Yeast microsomes containing the recombinant CYP450 and a partner reductase.

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Substrate (e.g., pregomisin) dissolved in DMSO.

-

NADPH.

-

Ethyl acetate.

-

LC-MS/MS system.

2. Enzyme Assay:

-

In a microcentrifuge tube, combine:

-

Reaction Buffer to a final volume of 200 µL.

-

Microsomal protein (50-100 µg total protein).

-

Substrate (final concentration 10-100 µM).

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 200 µL of ice-cold ethyl acetate.

-

Vortex vigorously for 1 minute to extract the products.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in 50 µL of methanol for LC-MS/MS analysis.

-

Analyze for the formation of the expected product (e.g., gomisin J) by comparing with a standard and a control reaction performed with empty-vector microsomes.

Conclusion

The elucidation of the dibenzocyclooctadiene lignan biosynthetic pathway, particularly the recent discoveries in Schisandra chinensis, has opened new avenues for the biotechnological production of these valuable medicinal compounds. The integration of transcriptomics, metabolomics, and rigorous biochemical characterization has identified the key enzymatic players, from the initial phenylpropanoid precursors to the final intricate cyclized structures. This guide provides a comprehensive framework of the pathway, supported by quantitative data and detailed experimental protocols. While the functions of several key enzymes like SchLACs and SchCYP719G1b have been identified, further research is required to obtain detailed kinetic parameters and to fully understand the regulatory networks governing the flux through this pathway. The methodologies and data presented herein serve as a vital resource for scientists aiming to further unravel the complexities of this pathway and harness its potential for metabolic engineering and drug development.

References

- 1. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic assays and molecular modeling studies of Schisandra chinensis lignans and phenolics from fruit and leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin L1: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin L1 is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant with a long history of use in traditional medicine across East Asia.[1][2] Lignans from Schisandra berries are recognized for a variety of biological activities, including hepatoprotective and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Gomisin L1, its biological activity with a focus on its anticancer effects, and detailed experimental protocols for its isolation and key biological assays.

Physical and Chemical Properties

Gomisin L1 is a structurally complex natural product. Its identity and purity have been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][5] The purity of isolated Gomisin L1 is typically reported to be greater than 95%.[3]

General Properties

The fundamental physical and chemical characteristics of Gomisin L1 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H26O6 | [2] |

| Molecular Weight | 386.44 g/mol | [2] |

| CAS Number | 82425-43-2 | [6] |

| IUPAC Name | (9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | [2] |

| Appearance | Powder | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

Spectral Data

The structure of Gomisin L1 has been elucidated using NMR spectroscopy.[3] Specifically, 1H-NMR and 13C-NMR spectra recorded in CDCl3 at 400 MHz and 100 MHz, respectively, are used for its characterization.[3]

Biological Activity: Anticancer Effects

Gomisin L1 has demonstrated significant cytotoxic activity against human ovarian cancer cell lines, A2780 and SKOV3.[3] Its mechanism of action involves the induction of apoptosis, rather than cell-cycle arrest.[3]

Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of Gomisin L1 highlight its potent effects on ovarian cancer cells.

| Cell Line | IC50 (µM) | Reference |

| A2780 (Ovarian Cancer) | 21.92 ± 0.73 | [3] |

| SKOV3 (Ovarian Cancer) | 55.05 ± 4.55 | [3] |

| A2780 (Ovarian Cancer) | 39.06 | [6] |

| Ishikawa (Endometrial Cancer) | 74.16 | [6] |

| HL-60 (Leukemia) | 82.02 | [3] |

| HeLa (Cervical Cancer) | 166.19 | [3] |

Mechanism of Action: Induction of Apoptosis via ROS Production

The primary mechanism underlying the anticancer activity of Gomisin L1 is the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS).[3][4] This process is mediated by the regulation of NADPH oxidase (NOX).[3] The accumulation of high levels of ROS acts as an early signal for apoptosis, leading to programmed cell death in cancer cells.[3] The antioxidant N-acetyl cysteine has been shown to significantly negate the cell death induced by Gomisin L1, confirming the critical role of ROS in its mechanism.[3][4]

References

- 1. labsolu.ca [labsolu.ca]

- 2. Gomisin L1, (-)- | C22H26O6 | CID 5317806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignans from the Fruits of Schizandra chinensis and Their Inhibitory Effects on Dopamine Content in PC12 Cells -Natural Product Sciences | Korea Science [koreascience.kr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (-)Gomisin L1 - Safety Data Sheet [chemicalbook.com]

- 7. Gomisin A is a Novel Isoform-Specific Probe for the Selective Sensing of Human Cytochrome P450 3A4 in Liver Microsomes and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin L1: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin L1, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Gomisin L1's anticancer activity, with a primary focus on its action in ovarian cancer cells. The core mechanism involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS), mediated by NADPH oxidase (NOX). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Cytotoxic Activity of Gomisin L1

Gomisin L1 exhibits a dose-dependent inhibitory effect on the viability of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for various cell lines as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| A2780 | Ovarian Cancer | 21.92 ± 0.73 | [1] |

| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | [1] |

| HL-60 | Leukemia | 82.02 | |

| HeLa | Cervical Cancer | 166.19 | |

| MCF7 | Breast Cancer | > 200 |

Core Mechanism of Action: ROS-Mediated Apoptosis

The primary mechanism by which Gomisin L1 exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. This process is intricately linked to the generation of intracellular reactive oxygen species (ROS).

Role of NADPH Oxidase (NOX) in ROS Production

Gomisin L1 stimulates the production of ROS within cancer cells. A key enzyme involved in this process is NADPH oxidase (NOX). Inhibition of NOX, either through chemical inhibitors or siRNA-mediated knockdown of its subunits (e.g., p47phox), has been shown to attenuate Gomisin L1-induced ROS production and subsequent cell death.[2] This indicates that NOX is a critical upstream regulator in the apoptotic cascade initiated by Gomisin L1.

Apoptosis Induction vs. Cell Cycle Arrest

In human ovarian cancer cells (A2780 and SKOV3), Gomisin L1-mediated growth inhibition is primarily due to the induction of apoptosis rather than cell cycle arrest.[1] Flow cytometry analysis has shown an increase in the sub-G1 population, which is indicative of apoptotic cells, without a significant alteration in the distribution of cells in other phases of the cell cycle.[1]

The following diagram illustrates the central mechanism of Gomisin L1-induced apoptosis.

Downstream Apoptotic Signaling

While the central role of NOX-mediated ROS is established, the downstream signaling cascade leading to apoptosis is multifaceted. ROS can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] Although direct evidence for Gomisin L1's specific downstream effectors is still emerging, studies on related gomisins provide a likely framework.

Based on the known actions of ROS and related lignans, the proposed downstream signaling pathway involves the activation of a caspase cascade.

Potential Involvement of Other Signaling Pathways

Research on other gomisins, such as Gomisin A and N, suggests that the anticancer effects of this class of compounds may also involve the modulation of other critical signaling pathways. While further investigation is required to confirm the role of these pathways in Gomisin L1's mechanism, they represent important areas for future research.

-

PI3K/Akt Pathway: Gomisin N has been shown to inhibit the PI3K/Akt pathway in liver cancer cells.[3][4] This pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK, is another key regulator of cell fate. Gomisin A has been found to modulate AMPK and ERK/JNK activation in melanoma cells.[5]

-

NF-κB Pathway: Gomisin N can enhance TNF-α-induced apoptosis by suppressing the NF-κB signaling pathway, a key player in inflammation and cell survival.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Gomisin L1.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Gomisin L1.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 0.8 x 10³ to 5 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Add various concentrations of Gomisin L1 to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with Gomisin L1 at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, p-Akt, p-ERK).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for these experimental procedures.

Conclusion and Future Directions

Gomisin L1 demonstrates significant potential as an anticancer agent, primarily by inducing apoptosis in cancer cells through a mechanism dependent on NADPH oxidase-mediated ROS production. While the core mechanism is well-supported, further research is warranted to fully elucidate the downstream signaling pathways, particularly the specific caspases and Bcl-2 family members involved. Investigating the role of other major signaling pathways, such as PI3K/Akt and MAPK, in Gomisin L1's action will provide a more comprehensive understanding of its therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the anticancer properties of this promising natural compound.

References

- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. Gomisin A ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival and metastatic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Gomisin L1: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin L1 is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis (Schisandra berries), a plant with a long history of use in traditional medicine across East Asia.[1] Lignans (B1203133) from Schisandra are recognized for a variety of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[1] This technical guide provides an in-depth review of the pharmacological profile of Gomisin L1, with a focus on its anticancer properties. The information presented herein is intended to support further research and development of Gomisin L1 as a potential therapeutic agent.

Quantitative Pharmacological Data

The primary pharmacological activity of Gomisin L1 reported in the literature is its cytotoxicity against various cancer cell lines. The following table summarizes the key quantitative data regarding its in vitro efficacy.

Table 1: Cytotoxic Activity of Gomisin L1 against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Human Ovarian Cancer | 21.92 ± 0.73 | [1][2] |

| SKOV3 | Human Ovarian Cancer | 55.05 ± 4.55 | [1][2] |

| HL-60 | Human Promyelocytic Leukemia | 82.02 | [2] |

| HeLa | Human Cervical Cancer | 166.19 | [2] |

| MCF7 | Human Breast Cancer | > 200 | [2] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics and Toxicology

Currently, there is a notable lack of publicly available quantitative data on the pharmacokinetics (Cmax, Tmax, AUC, half-life) and toxicology (LD50, NOAEL) specifically for Gomisin L1. While studies on other Schisandra lignans suggest generally rapid absorption and metabolism, these findings cannot be directly extrapolated to Gomisin L1.[3] Further in vivo studies are required to determine the ADME (absorption, distribution, metabolism, and excretion) and safety profile of Gomisin L1.

Mechanism of Action: Induction of Apoptosis via NADPH Oxidase-Dependent ROS Production

The primary mechanism underlying the anticancer activity of Gomisin L1 is the induction of apoptosis in cancer cells.[1][4] This process is initiated by the generation of intracellular reactive oxygen species (ROS) in a manner dependent on NADPH oxidase (NOX).[1][4] The increased ROS levels act as a critical signaling molecule, triggering the apoptotic cascade.[1] The antioxidant N-acetyl cysteine (NAC) has been shown to significantly negate the cytotoxic effects of Gomisin L1, confirming the central role of ROS in its mechanism of action.[1]

The downstream signaling cascade following ROS production involves the activation of caspases, which are key executioners of apoptosis. While the specific caspases directly activated by Gomisin L1-induced ROS are not fully elucidated, studies on the related lignan Gomisin N suggest the involvement of an intrinsic, mitochondria-mediated caspase pathway, including the activation of caspase-9 and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Gomisin L1-induced apoptosis.

Caption: Proposed signaling pathway of Gomisin L1-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological activity of Gomisin L1.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Gomisin L1 on cancer cells.

Materials:

-

Human cancer cell lines (e.g., A2780, SKOV3)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Gomisin L1

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 8,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of Gomisin L1 (e.g., 3.12, 6.25, 12.5, 25, 50, and 100 µM) and incubate for 48 hours.[2]

-

Add 25 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 540 nm using a microplate spectrophotometer.

-

The IC50 value is calculated as the concentration of Gomisin L1 that causes a 50% reduction in cell viability compared to the control.[2]

Caption: General workflow for the MTT cell viability assay.

Intracellular ROS Detection Assay (DCFH-DA Assay)

This assay is used to measure the generation of intracellular ROS following treatment with Gomisin L1.

Materials:

-

Human cancer cell lines

-

Culture medium

-

Gomisin L1

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture plate or dish.

-

Treat the cells with Gomisin L1 for the desired time period.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Caption: Workflow for intracellular ROS detection using DCFH-DA.

Conclusion

Gomisin L1, a lignan from Schisandra chinensis, demonstrates significant cytotoxic activity against several cancer cell lines, particularly ovarian cancer. Its primary mechanism of action involves the induction of apoptosis through a signaling pathway initiated by NADPH oxidase-dependent production of reactive oxygen species. While the in vitro anticancer potential of Gomisin L1 is evident, a critical gap exists in the understanding of its pharmacokinetic and toxicological profiles. Further preclinical studies, including in vivo efficacy, ADME, and safety assessments, are essential to fully evaluate the therapeutic potential of Gomisin L1. The detailed experimental protocols and elucidated signaling pathway provided in this guide offer a solid foundation for researchers to advance the investigation of this promising natural compound.

References

- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin L1: A Technical Guide to Biological Activities Beyond Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gomisin L1, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, has been a subject of interest for its therapeutic potential. While its anticancer properties are relatively well-documented, a growing body of evidence suggests a broader spectrum of biological activities. This technical guide provides a comprehensive overview of the non-cancer-related biological activities of Gomisin L1 and its closely related analogues. Due to the limited availability of specific quantitative data for Gomisin L1 in some areas, data from other prominent gomisins (A, G, J, and N) are included to provide a broader context for the pharmacological potential of this class of compounds. This guide details the neuroprotective, anti-inflammatory, hepatoprotective, and metabolic regulatory effects of these lignans (B1203133), supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Neuroprotective Activities

Dibenzocyclooctadiene lignans, including Gomisin L1, have demonstrated significant neuroprotective potential in various in vitro models. These compounds have been shown to protect neuronal cells from oxidative stress and excitotoxicity, suggesting their potential in the management of neurodegenerative diseases.

One study investigated the effects of five lignans isolated from the fruits of Schisandra chinensis, including Gomisin L1, on dopamine (B1211576) content in PC12 cells. While Gomisin N, wuweizisu C, and Gomisin J showed significant inhibitory effects on dopamine content at a concentration of 50 µg/ml, the effect of Gomisin L1 was not explicitly quantified in the same manner, indicating a potential for further investigation.[1]

Quantitative Data: Neuroprotective Effects of Gomisin Analogues

| Compound | Cell Line | Challenge | Endpoint | Result | Reference |

| Gomisin J | HT22 | t-BHP-induced cytotoxicity | Cell Viability | EC50: 43.3 ± 2.3 μM | [2] |

| Gomisin N | PC12 | - | Dopamine Content Inhibition | 25.4% at 50 µg/ml | [1] |

| Gomisin J | PC12 | - | Dopamine Content Inhibition | 35.1% at 50 µg/ml | [1] |

Experimental Protocol: Assessment of Neuroprotection in PC12 Cells

This protocol outlines a general method for evaluating the neuroprotective effects of a compound like Gomisin L1 against oxidative stress-induced cell death in a neuronal-like cell line.

1.2.1. Cell Culture and Treatment:

-

Cell Line: PC12 (rat pheochromocytoma) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of Gomisin L1 for 2 hours.

-

Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) at a predetermined optimal concentration.

-

Incubate the cells for an additional 24 hours.

-

1.2.2. Cell Viability Assay (MTT Assay):

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

1.2.3. Dopamine Content Assay:

-

A high-throughput enzyme-luminescence method can be used to detect dopamine released from PC12 cells.[3]

-

Dopamine is oxidized by tyramine (B21549) oxidase to produce H2O2.

-

The H2O2 then reacts with luminol (B1675438) in the presence of horseradish peroxidase (POD) to generate chemiluminescence, which is measured using a luminescence plate reader.[3]

-

Signaling Pathway: Neuroprotection

Dibenzocyclooctadiene lignans often exert their neuroprotective effects by modulating signaling pathways involved in cellular stress and survival.

Anti-inflammatory Activities

Gomisin L1 and its analogues have demonstrated notable anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Effects of Gomisin Analogues

| Compound | Cell Line | Stimulant | Endpoint | IC50 | Reference |

| Gomisin A | RAW 264.7 | LPS | NO Production | ~20 µM | [4] |

| Gomisin C | Rat Neutrophils | FMLP | O2- formation | 21.5 ± 4.2 µg/ml | [5] |

| Gomisin R | RAW 264.7 | LPS | Cell Proliferation | Not specified | [4] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a standard in vitro assay to evaluate the anti-inflammatory potential of compounds like Gomisin L1 by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8][9][10]

2.2.1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Gomisin L1 for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

-

Incubate the cells for 24 hours.

-

2.2.2. Nitrite (B80452) Determination (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Anti-inflammation

The anti-inflammatory effects of many natural compounds, including lignans, are often attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.

Hepatoprotective Activities

Lignans from Schisandra chinensis are well-known for their hepatoprotective effects.[11] While specific studies on Gomisin L1 are limited, related gomisins have been shown to protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). This protection is often attributed to their antioxidant and anti-inflammatory properties.

Quantitative Data: Hepatoprotective Effects of Gomisin Analogues

Due to the scarcity of specific quantitative data for Gomisin L1's hepatoprotective activity, data for the well-studied Gomisin A is presented as a reference.

| Compound | Model | Toxin | Biomarkers Assessed | Key Findings | Reference |

| Gomisin A | Rat | CCl4 | ALT, AST, MDA | Significantly reduced serum ALT and AST levels and hepatic MDA content. | [12] |

| Gomisin A | Rat | CCl4 | Histopathology | Attenuated CCl4-induced hepatocellular necrosis and inflammation. | [12] |

Experimental Protocol: CCl4-Induced Hepatotoxicity Model in Rats

This protocol outlines a common in vivo method to assess the hepatoprotective effects of a compound against chemically-induced liver injury.[2][12][13][14][15]

3.2.1. Animal Model and Treatment:

-

Animals: Male Sprague-Dawley or Wistar rats (180-220 g).

-

Acclimatization: Animals are housed in a controlled environment for at least one week before the experiment.

-

Experimental Groups:

-

Control group: Receives the vehicle (e.g., olive oil).

-

CCl4 group: Receives CCl4 to induce liver injury.

-

Gomisin L1 + CCl4 group: Receives Gomisin L1 prior to CCl4 administration.

-

-

Dosing Regimen:

-

Administer Gomisin L1 (dissolved in a suitable vehicle) orally for a specified period (e.g., 7 days).

-

On the final day of treatment, induce acute liver injury by intraperitoneal injection of CCl4 (typically a 50% solution in olive oil at a dose of 1-2 mL/kg).

-

Sacrifice the animals 24 hours after CCl4 injection.

-

3.2.2. Sample Collection and Analysis:

-

Collect blood samples via cardiac puncture for biochemical analysis.

-

Isolate the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination. Homogenize the remaining liver tissue for biochemical assays.

-

Serum Biochemistry: Measure the levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

-

Hepatic Oxidative Stress Markers: Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

-

Histopathology: Stain the liver sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of necrosis, inflammation, and other pathological changes.

Metabolic Regulation

Recent studies have suggested that certain gomisins may play a role in regulating metabolic processes, including lipid metabolism and glucose homeostasis. These findings open up new avenues for the potential application of these compounds in metabolic disorders. Gomisin N has been shown to ameliorate lipid accumulation and induce a brown fat-like phenotype in 3T3-L1 adipocytes, suggesting a potential role in combating obesity.[16][17]

Experimental Workflow: Investigating Metabolic Effects

The following diagram illustrates a general workflow for investigating the effects of a compound like Gomisin L1 on cellular metabolism.

Conclusion

Gomisin L1 and its related dibenzocyclooctadiene lignans exhibit a diverse range of biological activities beyond their established anticancer effects. While quantitative data and detailed mechanistic studies on Gomisin L1 are still emerging, the existing evidence, complemented by the extensive research on its analogues, strongly suggests its potential as a neuroprotective, anti-inflammatory, and hepatoprotective agent. Furthermore, the preliminary findings on the metabolic regulatory properties of this class of compounds warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the multifaceted therapeutic potential of Gomisin L1 and related lignans. Future research should focus on elucidating the specific molecular targets and signaling pathways of Gomisin L1 to fully realize its clinical promise.

References

- 1. Lignans from the Fruits of Schizandra chinensis and Their Inhibitory Effects on Dopamine Content in PC12 Cells -Natural Product Sciences | Korea Science [koreascience.kr]

- 2. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]

- 14. researchgate.net [researchgate.net]

- 15. 2024.sci-hub.st [2024.sci-hub.st]

- 16. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin L1: A Comprehensive Technical Guide on its Discovery, Research, and Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gomisin L1 is a dibenzocyclooctadiene lignan (B3055560) first isolated from the fruits of Schisandra chinensis in 1982. This technical guide provides an in-depth overview of the history of its discovery, structural elucidation, and the current state of research into its biological activities, with a primary focus on its anticancer properties. While the broader class of gomisin lignans (B1203133) has been investigated for various therapeutic effects, research on Gomisin L1 has specifically highlighted its potential as a pro-apoptotic agent in ovarian cancer cells. This document consolidates the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

History of Discovery and Structural Elucidation

Gomisin L1 was first isolated from the fruits of Schisandra chinensis Baill. by Ikeya and colleagues in 1982. The discovery was part of a broader investigation into the chemical constituents of this plant, which is a staple in traditional medicine. The isolation and structural elucidation were reported in the Chemical & Pharmaceutical Bulletin.

Isolation Protocol

The isolation of Gomisin L1, as described in subsequent research building on the original discovery, follows a multi-step extraction and chromatographic process. A general workflow for the isolation is presented below.

Caption: General Experimental Workflow for Gomisin L1 Isolation.

A detailed protocol based on the work by Ko et al. (2021) is as follows[1]:

-

Extraction: The air-dried fruits of Schisandra chinensis (3.5 kg) were extracted by maceration with 10 L of 80% aqueous ethanol three times[1].

-

Solvent Partitioning: The concentrated ethanol extract is partitioned with solvents of varying polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their solubility.

-

Column Chromatography: The fraction containing Gomisin L1 is subjected to silica gel column chromatography, followed by further purification using Sephadex LH-20 column chromatography to yield the purified compound[1]. The purity of the isolated Gomisin L1 is then confirmed by techniques such as 1H NMR analysis[1].

Biological Activities and Research Findings

Anticancer Activity

The most significant body of research on Gomisin L1 centers on its cytotoxic and pro-apoptotic effects on human ovarian cancer cells[1].

Gomisin L1 has demonstrated significant dose-dependent inhibitory effects on the viability of human ovarian cancer cell lines A2780 and SKOV3[1]. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Earlier studies also reported mild cytotoxicity against HL-60 leukemia and HeLa cervical cancer cells[1].

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 21.92 ± 0.73 | [1] |

| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | [1] |

| HL-60 | Leukemia | 82.02 | [1] |

| HeLa | Cervical Cancer | 166.19 | [1] |

| MCF7 | Breast Cancer | > 200 | [1] |

Table 1: Cytotoxic Activity of Gomisin L1 on Various Cancer Cell Lines

Research indicates that the growth-inhibitory effect of Gomisin L1 is mediated by the induction of apoptotic cell death rather than cell cycle arrest[1]. The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX)[1].

The signaling pathway is illustrated in the following diagram:

Caption: Signaling Pathway of Gomisin L1-Induced Apoptosis.

Key experimental findings supporting this pathway include:

-

Gomisin L1 treatment leads to a time-dependent increase in the population of apoptotic cells, as determined by Annexin V-FITC staining and flow cytometry[1].

-

A marked, time-dependent increase in intracellular ROS levels is observed in ovarian cancer cells upon treatment with Gomisin L1, detectable by DCFH-DA assay[1].

-

The cytotoxic effects of Gomisin L1 are significantly attenuated by the antioxidant N-acetyl cysteine (NAC)[1].

-

Inhibition of NADPH oxidase (NOX) with an inhibitor (DPI) or through siRNA-mediated knockdown of the p47phox subunit reverses the Gomisin L1-induced reduction in cell viability and suppresses ROS production[1].

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on Gomisin L1's anticancer activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Gomisin L1 on cancer cells[1].

-

Cell Seeding: Plate ovarian cancer cells (A2780 and SKOV3) in a 96-well plate at a density of 0.8 × 10³ cells per well and incubate for 24 hours.

-

Treatment: Add various concentrations of Gomisin L1 (e.g., 3.12, 6.25, 12.5, 25, 50, and 100 µM) to the wells and culture for 48 hours.

-

MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate at 37 °C for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the extent of apoptosis induced by Gomisin L1[1].

-

Cell Treatment: Treat ovarian cancer cells with Gomisin L1 at the desired concentration and time points.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is used to measure the levels of intracellular ROS generated in response to Gomisin L1 treatment[1].

-

Cell Treatment: Treat ovarian cancer cells with Gomisin L1 for various time points.

-

DCFH-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution.

-

Fluorescence Measurement: Measure the fluorescence intensity of 2',7'-dichlorofluorescein (B58168) (DCF), the oxidized product of DCFH-DA, using a flow cytometer or fluorescence microplate reader.

Conclusion and Future Directions

Gomisin L1, a lignan isolated from Schisandra chinensis, has a well-documented history of discovery and has demonstrated significant potential as an anticancer agent, particularly in ovarian cancer models. The primary mechanism of action involves the induction of apoptosis through a pathway dependent on NADPH oxidase and the subsequent generation of reactive oxygen species.

While the anticancer properties of Gomisin L1 are promising, the scope of research on this specific compound remains relatively narrow. Future research should aim to:

-

Explore Other Biological Activities: Conduct dedicated studies to investigate the potential anti-HIV, neuroprotective, anti-inflammatory, and hepatoprotective effects of Gomisin L1 to broaden its therapeutic profile.

-

In Vivo Studies: Validate the in vitro anticancer findings in preclinical animal models to assess the efficacy, pharmacokinetics, and safety of Gomisin L1.

-

Mechanism Elucidation: Further delineate the upstream and downstream signaling events in the Gomisin L1-induced apoptotic pathway.

-

Structure-Activity Relationship Studies: Synthesize and evaluate analogs of Gomisin L1 to identify key structural features for enhanced potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals interested in Gomisin L1, highlighting both its established anticancer potential and the opportunities for future investigation.

References

- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gomisin N attenuated cerebral ischemia-reperfusion injury through inhibition of autophagy by activating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preventive effect of gomisin A, a lignan component of shizandra fruits, on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 9. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gomisin A, a lignan component of Schizandora fruits, inhibits development of preneoplastic lesions in rat liver by 3'-methyl-4-dimethylamino-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Prediction of Gomisin L1 Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin L1, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, has demonstrated notable anticancer properties, primarily through the induction of apoptosis in cancer cells.[1][2] The established mechanism involves the generation of reactive oxygen species (ROS) mediated by NADPH oxidase (NOX).[1][2] However, the full spectrum of its molecular targets remains to be elucidated. This technical guide outlines a comprehensive in silico workflow to predict and validate novel protein targets of Gomisin L1, thereby facilitating a deeper understanding of its mechanism of action and exploring its broader therapeutic potential. The proposed methodology integrates reverse docking, pharmacophore modeling, and network pharmacology, followed by robust experimental validation.

Introduction to Gomisin L1

Gomisin L1 is a bioactive lignan found in the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Recent studies have highlighted its potential as an anticancer agent. Specifically, it has been shown to exhibit cytotoxic activity against human ovarian cancer cell lines, A2780 and SKOV3, with IC50 values of 21.92 ± 0.73 µM and 55.05 ± 4.55 µM, respectively.[2] This cytotoxicity is attributed to the induction of apoptosis, which is triggered by an increase in intracellular ROS levels via the activation of NADPH oxidase.[1][2] Given the multi-targeted nature of many natural products, it is plausible that Gomisin L1 interacts with other cellular proteins to exert its anticancer effects. Identifying these off-targets is crucial for a complete understanding of its pharmacological profile and for the development of potential therapeutic applications.

In Silico Target Prediction Workflow

A multi-faceted in silico approach is proposed to identify potential protein targets of Gomisin L1. This workflow, depicted below, combines several computational techniques to generate a high-confidence list of putative targets for subsequent experimental validation.

Caption: In Silico Target Prediction and Validation Workflow for Gomisin L1.

Predicted Molecular Targets of Gomisin L1

Based on the proposed in silico workflow and the known anticancer activities of Gomisin L1 and structurally related lignans (B1203133) like Gomisin A, a hypothetical list of potential targets is presented in Table 1. This list includes proteins involved in key cancer-related signaling pathways. A study on Gomisin A identified TNF, AKT1, and STAT3 as central targets in its anti-non-small cell lung cancer activity.[3]

Table 1: Predicted Molecular Targets of Gomisin L1

| Target Protein | UniProt ID | Cellular Function | Rationale for Prediction |

| NADPH oxidase (NOX) | P08685 (NOX2) | Production of reactive oxygen species (ROS) | Experimentally validated target. |

| AKT1 | P31749 | Serine/threonine kinase, key regulator of cell survival and proliferation. | Predicted target of the similar lignan, Gomisin A; central node in cancer signaling.[3] |

| STAT3 | P40763 | Transcription factor involved in cell growth and apoptosis. | Predicted target of Gomisin A; frequently dysregulated in cancer.[3] |

| TNF-α | P01375 | Pro-inflammatory cytokine involved in apoptosis and inflammation. | Predicted target of Gomisin A; plays a dual role in cancer progression.[3] |

| PI3K | P42336 | Kinase involved in cell growth, proliferation, and survival. | Upstream regulator of AKT; a common target for anticancer drugs. |

| Bcl-2 | P10415 | Anti-apoptotic protein. | Downstream effector of AKT and STAT3 signaling. |

| Caspase-3 | P42574 | Key executioner of apoptosis. | Activated during Gomisin L1-induced apoptosis. |

Signaling Pathways Potentially Modulated by Gomisin L1

The predicted targets of Gomisin L1 are integral components of critical signaling pathways implicated in cancer pathogenesis. The following diagrams illustrate the potential interplay between Gomisin L1 and these pathways.

Caption: Potential Modulation of the PI3K/AKT Signaling Pathway by Gomisin L1.

Caption: Potential Modulation of the JAK/STAT3 Signaling Pathway by Gomisin L1.

Experimental Protocols for Target Validation

The following protocols provide detailed methodologies for the experimental validation of the predicted targets of Gomisin L1.

Direct Target Engagement

This assay determines direct binding of Gomisin L1 to a target protein in a cellular context by measuring changes in the protein's thermal stability.

-

Cell Culture and Treatment: Culture A2780 or SKOV3 cells to 80-90% confluency. Treat cells with varying concentrations of Gomisin L1 or vehicle (DMSO) for 1-2 hours at 37°C.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.

-

Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the abundance of the target protein in each sample by Western blot. An increase in the amount of soluble target protein at higher temperatures in the presence of Gomisin L1 indicates binding and stabilization.

SPR is an in vitro technique to quantify the binding affinity and kinetics between Gomisin L1 and a purified target protein.

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of Gomisin L1 in a suitable running buffer over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of Gomisin L1 binding to the immobilized protein.

-

Kinetic and Affinity Determination: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Functional Assays

This assay measures the effect of Gomisin L1 on the enzymatic activity of NOX.

-

Preparation of Cell Lysates: Prepare cell lysates from A2780 or SKOV3 cells.

-

Assay Reaction: In a 96-well plate, incubate the cell lysates with a lucigenin-based chemiluminescence substrate and NADPH.

-

Treatment: Add varying concentrations of Gomisin L1 or a known NOX inhibitor (e.g., DPI) to the wells.

-

Measurement: Measure the chemiluminescence signal over time using a luminometer. A decrease in the signal in the presence of Gomisin L1 indicates inhibition of NOX activity.

Cellular Pathway Modulation

This technique is used to assess changes in the expression and phosphorylation status of target proteins and downstream effectors in response to Gomisin L1 treatment.

-

Cell Treatment and Lysis: Treat A2780 or SKOV3 cells with Gomisin L1 for various time points and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-